Enhanced Potency vs. MK-0941: A Direct in vitro Comparison of Glucokinase Activation
PF-04279405 demonstrates superior potency in activating recombinant human glucokinase when compared to the GKA MK-0941 under standardized assay conditions. The EC50 for PF-04279405 is 23 nM, while for MK-0941, it is 65 nM in the presence of 10 mM glucose [1][2]. This represents an approximately 2.8-fold increase in potency.
| Evidence Dimension | Potency for recombinant human glucokinase activation |
|---|---|
| Target Compound Data | EC50 = 23 nM |
| Comparator Or Baseline | MK-0941: EC50 = 65 nM (at 10 mM glucose) |
| Quantified Difference | PF-04279405 is 2.8-fold more potent than MK-0941 |
| Conditions | In vitro glucokinase activity assay; glucose concentration: 10 mM for MK-0941 data |
Why This Matters
Higher potency allows for the use of lower compound concentrations in in vitro assays to achieve the same level of target activation, potentially reducing off-target effects and improving assay sensitivity.
- [1] MedChemExpress. PF-04279405 | Glucokinase Agonist. Product Datasheet. View Source
- [2] Eiki J, et al. Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs. Molecular Pharmacology. 2011;80(6):1156-1165. View Source
